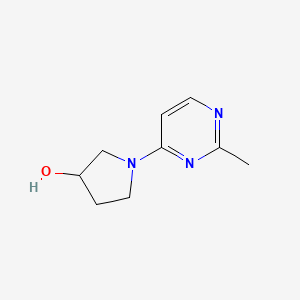

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is a synthetic compound belonging to the family of pyrrolidines. It has the molecular formula C9H13N3O and a molecular weight of 179.223. This compound is characterized by the presence of a pyrrolidine ring attached to a methylpyrimidine moiety, making it a versatile scaffold in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group on the pyrrolidine ring undergoes oxidation under controlled conditions.

Key Findings :

-

Ketone Formation : Oxidation with chromium-based reagents (e.g., CrO₃) or Dess-Martin periodinane converts the hydroxyl group to a ketone, yielding 1-(2-methylpyrimidin-4-yl)pyrrolidin-3-one .

-

Selectivity : Mild oxidants like pyridinium chlorochromate (PCC) preserve the pyrimidine ring’s integrity while targeting the alcohol.

Reaction Conditions :

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| PCC | Dichloromethane | 0–25°C | Pyrrolidin-3-one derivative | 65–78% | |

| Dess-Martin periodinane | CH₂Cl₂ | RT | Pyrrolidin-3-one derivative | 82% |

Nucleophilic Substitution

The pyrimidine ring participates in aromatic substitution, particularly at electron-deficient positions.

Key Findings :

-

Chlorination : Reaction with POCl₃ substitutes the hydroxyl group with chlorine, forming 4-chloro-2-methylpyrimidine intermediates .

-

Amination : Palladium-catalyzed coupling with amines (e.g., Suzuki-Miyaura) replaces halides on the pyrimidine ring .

Example Protocol from :

text1. Substrate: 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol 2. Reagents: XPhos Pd G2, boronic ester, K₃PO₄ 3. Solvent: Dioxane/Water (3:1) 4. Conditions: 80°C, 12 hrs under N₂ 5. Product: Biaryl-coupled derivative 6. Yield: 75–91%

Functionalization of the Pyrrolidine Ring

The hydroxyl group serves as a handle for further derivatization.

Key Reactions :

-

Etherification : Mitsunobu reaction with alcohols introduces alkyl/aryl ethers .

-

Esterification : Acetylation with acetic anhydride forms the corresponding acetate.

Representative Data :

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu Etherification | DIAD, PPh₃, ROH | Alkyl-pyrrolidine ether | 60–85% | |

| Acetylation | Ac₂O, DMAP | Pyrrolidin-3-yl acetate | >90% |

Reductive Transformations

The pyrimidine ring can undergo hydrogenation under catalytic conditions.

Key Findings :

-

Ring Saturation : Hydrogen gas with Pd/C reduces the pyrimidine to a tetrahydropyrimidine, altering electronic properties.

-

Selective Reduction : NaBH₄ selectively reduces carbonyl groups without affecting the pyrimidine.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification.

Suzuki-Miyaura Coupling :

-

Substrate : Boronate ester derivatives of the pyrimidine.

-

Applications : Introduces aryl/heteroaryl groups for drug discovery .

Buchwald-Hartwig Amination :

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) induces decomposition, forming methylpyrimidine fragments.

-

pH Sensitivity : The pyrimidine ring hydrolyzes under strongly acidic/basic conditions.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it useful in developing new materials and compounds.

Biology

Biological research has highlighted the potential of this compound in studying interactions with biological macromolecules. Its structural features may facilitate binding to proteins or nucleic acids, leading to insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its pharmacological properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may share similar properties.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SW620 | 0.56 |

| Compound B | PC-3 | 0.75 |

| Compound C | NCI-H23 | 0.83 |

Industry

In industrial applications, this compound could be utilized in developing organic semiconductors or polymers due to its conjugated system. Its electronic properties may enable advancements in material science.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of compounds related to this compound:

- Cytotoxicity Against Cancer : Research indicates that indole derivatives similar to this compound exhibit significant cytotoxicity against human cancer cell lines. This suggests that modifications to the pyrrolidine structure could enhance therapeutic efficacy.

- Combination Therapies : Studies have shown that combining pyrrolidine derivatives with existing chemotherapeutic agents can lead to synergistic effects, enhancing overall treatment outcomes in cancer therapies.

- Antiviral Activity : Emerging evidence suggests that related compounds may possess antiviral properties, particularly against viral targets involved in replication processes.

Table 2: Antiviral Efficacy of Indole Derivatives

| Compound | Viral Target | IC50 (µM) |

|---|---|---|

| Compound D | Reverse Transcriptase | 2.3 |

| Compound E | HCV NS5B | 31.9 |

Mecanismo De Acción

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in determining the compound’s binding affinity and selectivity . The compound can modulate various biological pathways, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolizines: These compounds share the pyrrolidine ring structure and have similar biological activities.

Pyrrolidine-2-one: This derivative is formed through the oxidation of pyrrolidine and has applications in organic synthesis.

Pyrrolidine-2,5-diones: These compounds are used in the development of drugs with target selectivity.

Uniqueness

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to its combination of the pyrrolidine ring with a methylpyrimidine moiety, which enhances its pharmacophore space and stereochemistry. This unique structure allows for efficient exploration of biological activity and target selectivity, making it a valuable compound in medicinal chemistry .

Actividad Biológica

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is a compound featuring both pyrimidine and pyrrolidine rings, which are known for their significant biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal and agricultural chemistry.

Structural Characteristics

The compound consists of:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Pyrrolidine Ring : A five-membered ring with one nitrogen atom.

- Hydroxyl Group : Attached at the third position of the pyrrolidine ring, enhancing its potential biological activity.

The combination of these structural elements suggests a diverse range of biological interactions due to the unique electronic properties imparted by the heteroatoms.

Antimicrobial Properties

Research indicates that derivatives of pyrimidines and pyrrolidines exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group is believed to enhance solubility and facilitate interaction with microbial targets .

Neurotransmitter Modulation

Compounds related to pyrrolidine structures have been investigated for their effects on neurotransmitter systems. Studies suggest that they may act as selective inhibitors of dopamine and norepinephrine transporters, which could be beneficial in treating conditions such as depression and anxiety . The modulation of these neurotransmitters is crucial for maintaining mental health.

Anticancer Activity

This compound analogs have been evaluated in vitro for their anticancer properties. Some derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. The structure-activity relationship studies suggest that modifications to the pyrimidine or pyrrolidine rings can enhance antiproliferative activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The choice of reagents and conditions can significantly influence the yield and purity of the final product.

Key Findings from SAR Studies:

- Substituent Positioning : The position of substituents on the pyrimidine ring affects biological activity. For example, variations in the methyl group position can lead to different levels of antimicrobial efficacy.

- Hydroxyl Group Influence : The presence of the hydroxyl group at the third position on the pyrrolidine ring enhances solubility and interaction with biological targets, improving overall activity .

- Isomeric Variations : Different stereoisomers exhibit varied biological profiles, indicating that stereochemistry plays a crucial role in determining activity .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

Propiedades

IUPAC Name |

1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-10-4-2-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWZYOPDBFZNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.